molecular formula C12H5Cl3F3N5O3S B15290728 N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide CAS No. 4728-29-4

N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide

Cat. No.: B15290728
CAS No.: 4728-29-4
M. Wt: 462.6 g/mol
InChI Key: WNSPOSBKCBSVMN-UHFFFAOYSA-N
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Description

N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide is a complex organic compound that features a unique combination of functional groups, including nitro, trifluoromethyl, thioether, triazole, and trichloroacrylamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the trichloroacrylamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can lead to the formation of various substituted derivatives .

Scientific Research Applications

N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins. The triazole ring can also form coordination complexes with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

4728-29-4

Molecular Formula

C12H5Cl3F3N5O3S

Molecular Weight

462.6 g/mol

IUPAC Name

2,3,3-trichloro-N-[3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-yl]prop-2-enamide

InChI

InChI=1S/C12H5Cl3F3N5O3S/c13-7(8(14)15)9(24)19-10-20-11(22-21-10)27-6-2-1-4(12(16,17)18)3-5(6)23(25)26/h1-3H,(H2,19,20,21,22,24)

InChI Key

WNSPOSBKCBSVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)NC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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